N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline
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Overview
Description
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and a vinyl group linked to an aniline moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline typically involves the condensation of 1,3-dimethyl-4-nitro-1H-pyrazole with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, forming new derivatives.
Coupling Reactions: The aniline moiety can undergo coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, diazonium salts, and various bases and acids depending on the specific reaction conditions. Major products formed from these reactions include reduced amines, substituted pyrazoles, and azo compounds.
Scientific Research Applications
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline can be compared with other pyrazole derivatives such as:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various organic syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUMOIFSZQDOO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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